Cas no 1219842-17-7 (N-[1-(furan-2-yl)propan-2-yl]-1,3-benzothiazole-2-carboxamide)
![N-[1-(furan-2-yl)propan-2-yl]-1,3-benzothiazole-2-carboxamide structure](https://ja.kuujia.com/scimg/cas/1219842-17-7x500.png)
N-[1-(furan-2-yl)propan-2-yl]-1,3-benzothiazole-2-carboxamide 化学的及び物理的性質
名前と識別子
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- 2-Benzothiazolecarboxamide, N-[2-(2-furanyl)-1-methylethyl]-
- VU0521892-1
- N-(1-(furan-2-yl)propan-2-yl)benzo[d]thiazole-2-carboxamide
- N-[1-(furan-2-yl)propan-2-yl]-1,3-benzothiazole-2-carboxamide
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- インチ: 1S/C15H14N2O2S/c1-10(9-11-5-4-8-19-11)16-14(18)15-17-12-6-2-3-7-13(12)20-15/h2-8,10H,9H2,1H3,(H,16,18)
- InChIKey: JXEOYPDEBMWPEG-UHFFFAOYSA-N
- ほほえんだ: S1C2C=CC=CC=2N=C1C(NC(C)CC1=CC=CO1)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 353
- トポロジー分子極性表面積: 83.4
N-[1-(furan-2-yl)propan-2-yl]-1,3-benzothiazole-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5831-1898-5μmol |
N-[1-(furan-2-yl)propan-2-yl]-1,3-benzothiazole-2-carboxamide |
1219842-17-7 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5831-1898-10μmol |
N-[1-(furan-2-yl)propan-2-yl]-1,3-benzothiazole-2-carboxamide |
1219842-17-7 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5831-1898-15mg |
N-[1-(furan-2-yl)propan-2-yl]-1,3-benzothiazole-2-carboxamide |
1219842-17-7 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F5831-1898-20μmol |
N-[1-(furan-2-yl)propan-2-yl]-1,3-benzothiazole-2-carboxamide |
1219842-17-7 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5831-1898-5mg |
N-[1-(furan-2-yl)propan-2-yl]-1,3-benzothiazole-2-carboxamide |
1219842-17-7 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5831-1898-2μmol |
N-[1-(furan-2-yl)propan-2-yl]-1,3-benzothiazole-2-carboxamide |
1219842-17-7 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F5831-1898-20mg |
N-[1-(furan-2-yl)propan-2-yl]-1,3-benzothiazole-2-carboxamide |
1219842-17-7 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5831-1898-10mg |
N-[1-(furan-2-yl)propan-2-yl]-1,3-benzothiazole-2-carboxamide |
1219842-17-7 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5831-1898-4mg |
N-[1-(furan-2-yl)propan-2-yl]-1,3-benzothiazole-2-carboxamide |
1219842-17-7 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F5831-1898-25mg |
N-[1-(furan-2-yl)propan-2-yl]-1,3-benzothiazole-2-carboxamide |
1219842-17-7 | 90%+ | 25mg |
$109.0 | 2023-05-20 |
N-[1-(furan-2-yl)propan-2-yl]-1,3-benzothiazole-2-carboxamide 関連文献
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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4. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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5. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
N-[1-(furan-2-yl)propan-2-yl]-1,3-benzothiazole-2-carboxamideに関する追加情報
N-[1-(Furan-2-yl)propan-2-yl]-1,3-benzothiazole-2-carboxamide: A Comprehensive Overview
The compound N-[1-(furan-2-yl)propan-2-yl]-1,3-benzothiazole-2-carboxamide, with the CAS number 1219842-17-7, is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry and material science. This compound is notable for its unique structural features, which include a benzothiazole core and a furan-substituted propanamide group. The integration of these functional groups imparts the molecule with distinctive chemical properties, making it a valuable candidate for various applications.
Recent studies have highlighted the potential of this compound in drug discovery, particularly in the development of anti-inflammatory and anti-cancer agents. The benzothiazole moiety is known for its ability to interact with biological targets such as kinases and proteases, while the furan group enhances the molecule's solubility and bioavailability. These properties make N-[1-(furan-2-yl)propan-2-yl]-1,3-benzothiazole-2-carboxamide a promising lead compound for therapeutic interventions.
In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic substitution and amide bond formation. The use of advanced catalytic systems has enabled researchers to optimize the reaction conditions, thereby improving the yield and purity of the final product. This has been a key focus in recent research efforts, as highlighted in several peer-reviewed publications.
The structural versatility of N-[1-(furan-2-yl)propan-2-yl]-1,3-benzothiazole-2-carboxamide also makes it an attractive candidate for materials science applications. For instance, its ability to form stable coordination complexes with metal ions has been explored in the context of designing novel catalysts and sensors. Furthermore, the compound's electronic properties have been studied for potential use in organic electronics, particularly in light-emitting diodes (LEDs) and photovoltaic devices.
From an environmental perspective, researchers have investigated the biodegradation pathways of this compound to assess its ecological impact. Studies suggest that under aerobic conditions, the molecule undergoes rapid degradation due to its susceptibility to microbial enzymes. This is a critical consideration for its safe disposal and industrial application.
In conclusion, N-[1-(furan-2-yl)propan-2-yl]-1,3-benzothiazole-2-carboxamide represents a versatile and innovative compound with wide-ranging applications across multiple disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and application studies, positions it as a key player in both academic research and industrial development.
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